

7-Hydroxy Granisetron-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 7-Hydroxy Granisetron-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **7-Hydroxy Granisetron-d3**, a key analytical tool in the development and study of the antiemetic drug Granisetron. This document details its chemical properties, synthesis, and application as an internal standard in pharmacokinetic and metabolic research. It also explores the underlying mechanism of action of Granisetron, providing context for the importance of its metabolites.

Introduction

7-Hydroxy Granisetron-d3 is the deuterium-labeled analog of 7-Hydroxy Granisetron, the primary and major metabolite of Granisetron.[1] Granisetron is a potent and highly selective serotonin 5-HT₃ receptor antagonist used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[2][3] The deuterated form, **7-Hydroxy Granisetron-d3**, serves as an indispensable internal standard for the accurate quantification of 7-Hydroxy Granisetron in biological matrices using mass spectrometry-based assays.[4] Its use significantly improves the precision and accuracy of bioanalytical methods by correcting for variations in sample preparation and instrument response.[1]

Chemical and Physical Properties

The chemical and physical properties of 7-Hydroxy Granisetron and its deuterated analog are summarized in the table below.

Property	7-Hydroxy Granisetron	7-Hydroxy Granisetron-d3 Hydrochloride
IUPAC Name	7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide[5]	7-Hydroxy-1-(methyl-d3)-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride[6]
Molecular Formula	C ₁₈ H ₂₄ N ₄ O ₂ [5]	C ₁₈ H ₂₁ D ₃ N ₄ O ₂ · HCl[7]
Molecular Weight	328.4 g/mol [5]	367.89 g/mol [7]
CAS Number	99217-68-2 (unlabeled)	2124272-03-1[7]
Melting Point	Not specified	>190° C (decomposition)[8]
Appearance	Not specified	Not specified

Synthesis

The synthesis of 7-Hydroxy Granisetron hydrochloride has been described. A common method involves the reaction of Granisetron with a suitable hydroxylating agent. A general procedure is outlined below:

Synthesis of 7-Hydroxygranisetron Hydrochloride:[9]

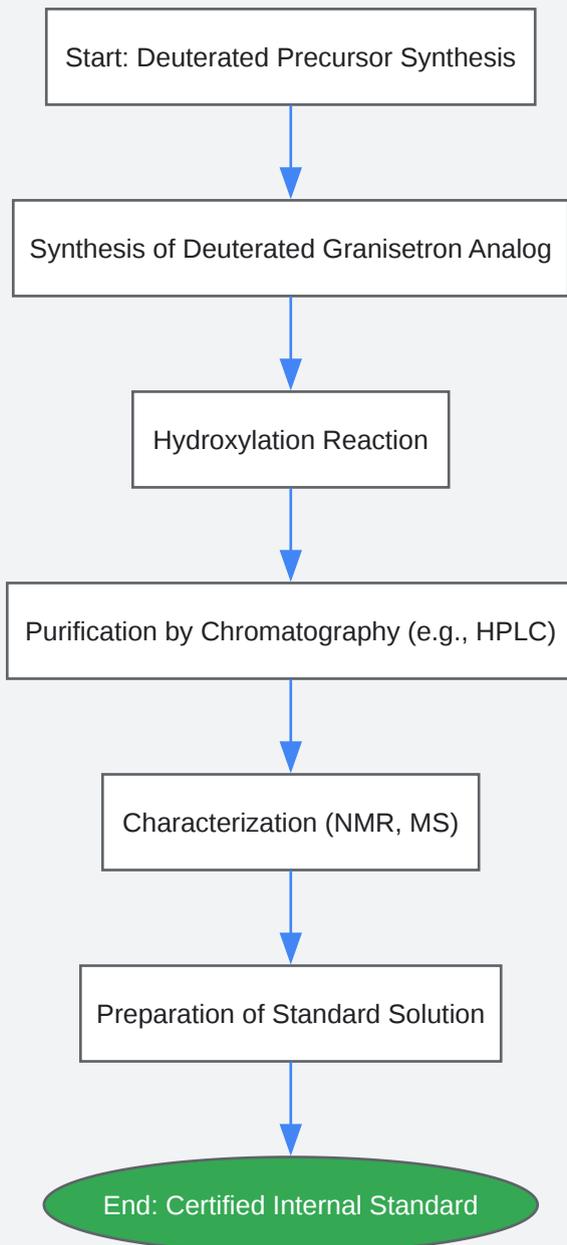
- Granisetron (60.0 g) and toluene (12 parts) are charged to a suitable reactor and heated to dissolution.
- Concentrated hydrochloric acid (1.1 eq) is added dropwise while maintaining the temperature at 50 to 60° C.
- The resulting suspension is distilled at below 80° C to two-thirds of its volume and then cooled to below 10° C.
- The solid is collected and dried to provide granisetron hydrochloride.

While a specific, detailed synthesis protocol for the d3-labeled analog is not readily available in the public domain, it would typically involve the use of a deuterated starting material or a

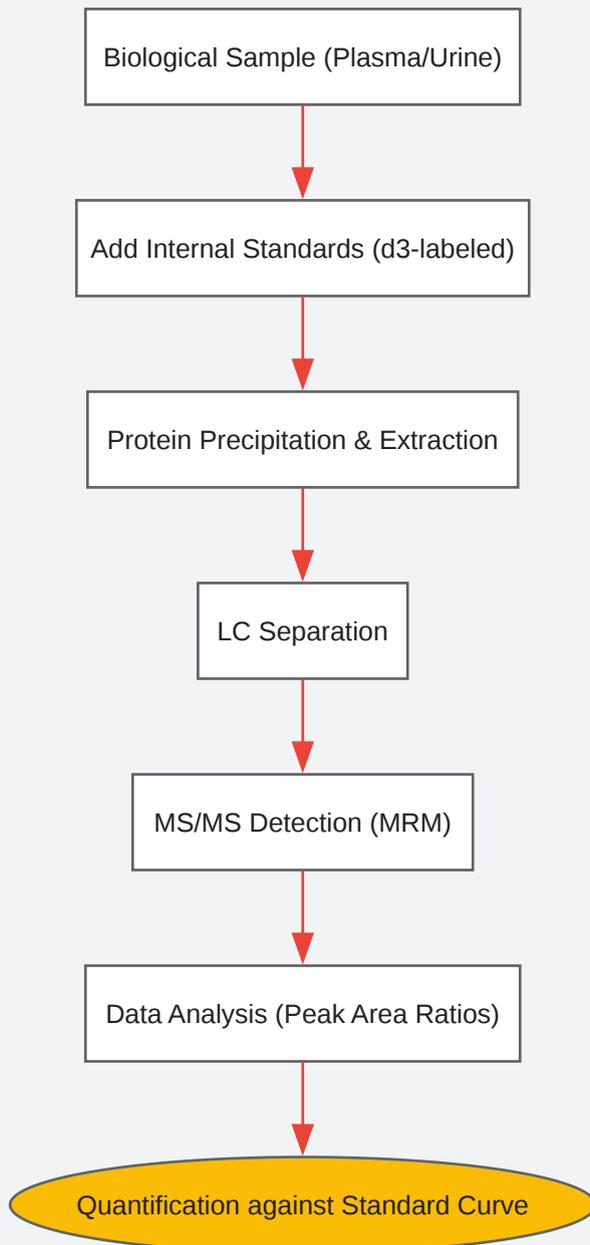
deuteration step during the synthesis of the granisetron core. For example, a deuterated methylating agent could be used to introduce the d₃-methyl group onto the indazole ring.

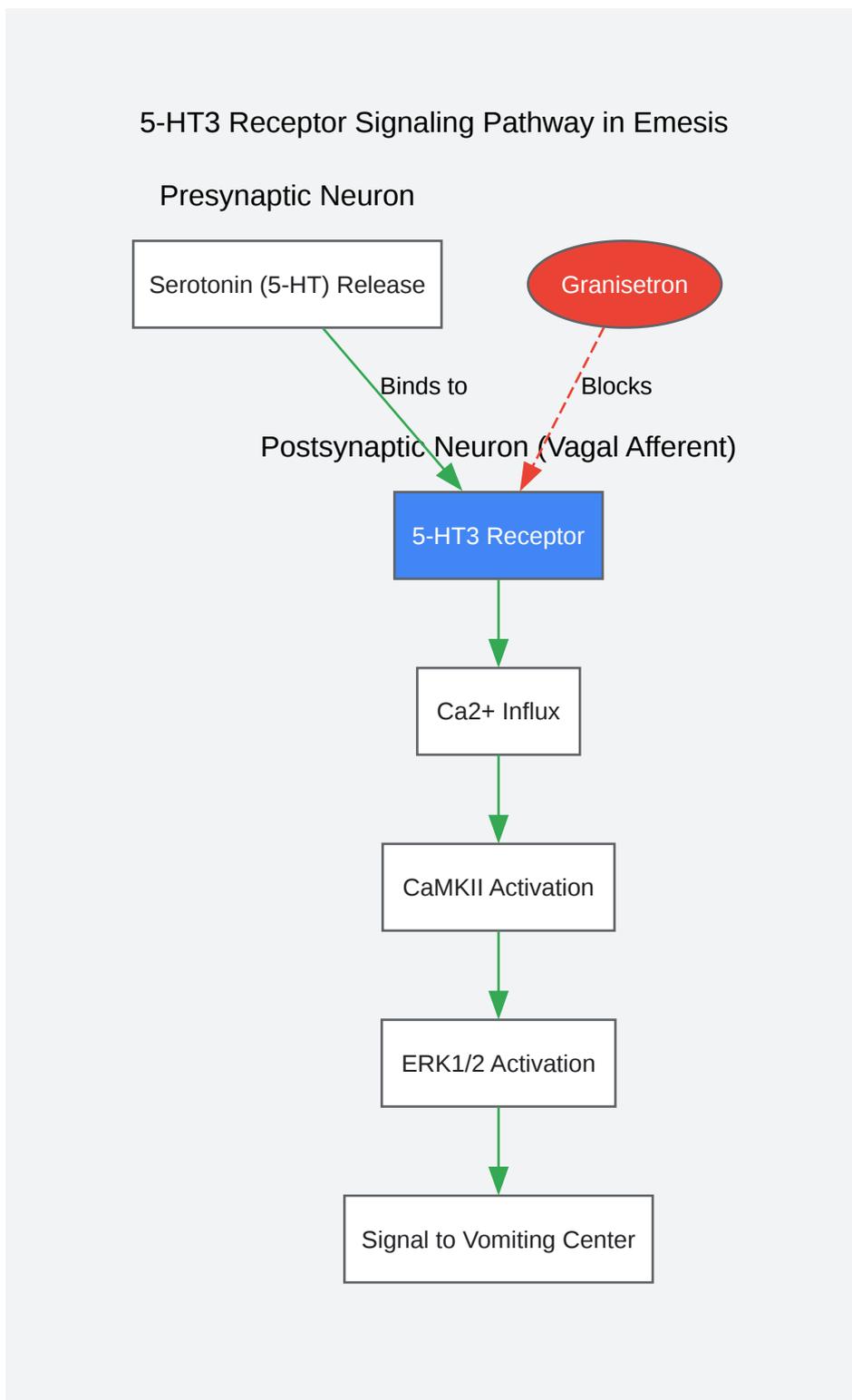
The following diagram illustrates a logical workflow for the synthesis and purification of **7-Hydroxy Granisetron-d₃** for use as an analytical standard.

Logical Workflow for 7-Hydroxy Granisetron-d3 Synthesis



Experimental Workflow for Analyte Quantification





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